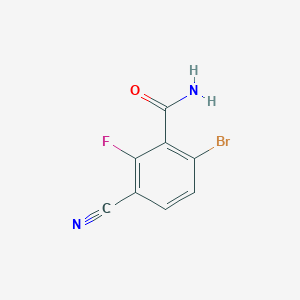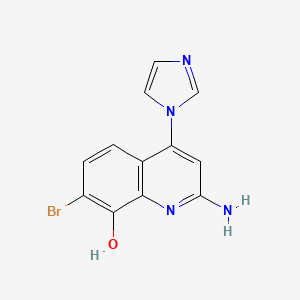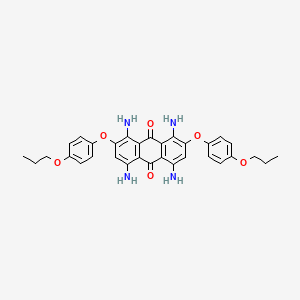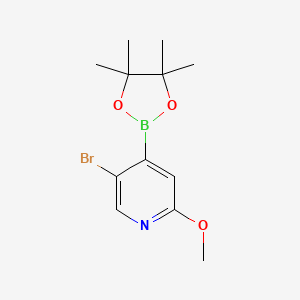![molecular formula C16H14N4O3S2 B13130043 3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)
3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2’-Acetamido-4’-methyl-[4,5’-bithiazol]-2-yl)amino)benzoic acid: is a complex organic compound that features a benzoic acid core linked to a bithiazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2’-Acetamido-4’-methyl-[4,5’-bithiazol]-2-yl)amino)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the bithiazole core, which is then functionalized with an acetamido group. The final step involves coupling this intermediate with a benzoic acid derivative under specific reaction conditions, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the bithiazole ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzoic acid ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving electrophiles like halogens or nitro groups in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials with specific electronic properties.
Biology: In biological research, it serves as a probe to study enzyme interactions and protein binding due to its unique structural features.
Industry: In the industrial sector, it is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
作用機序
The mechanism of action of 3-((2’-Acetamido-4’-methyl-[4,5’-bithiazol]-2-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bithiazole moiety can engage in π-π stacking interactions, while the acetamido group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to desired biological effects.
類似化合物との比較
- 4-Aminomethylbenzoic acid
- 3-Amino-4-methylbenzoic acid
- 2-Amino-3-methylbenzoic acid
- 2-Amino-4-methylbenzoic acid
- 2-Amino-5-methylbenzoic acid
Comparison: Compared to these similar compounds, 3-((2’-Acetamido-4’-methyl-[4,5’-bithiazol]-2-yl)amino)benzoic acid is unique due to the presence of the bithiazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
特性
分子式 |
C16H14N4O3S2 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
3-[[4-(2-acetamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C16H14N4O3S2/c1-8-13(25-16(17-8)18-9(2)21)12-7-24-15(20-12)19-11-5-3-4-10(6-11)14(22)23/h3-7H,1-2H3,(H,19,20)(H,22,23)(H,17,18,21) |
InChIキー |
AYSRHUJFCKXTHN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=CC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methyl-5-oxohexanoate](/img/structure/B13130006.png)





![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)
